N-hexanoyl-N'-(3-methylphenyl)thiourea
Description
N-Hexanoyl-N'-(3-methylphenyl)thiourea is a thiourea derivative characterized by a hexanoyl (C₆H₁₁CO-) group and a 3-methylphenyl (C₆H₄(CH₃)-) substituent on the thiourea backbone. Thioureas are sulfur-containing analogues of urea, with enhanced electronic and steric properties due to the thione (C=S) group. These compounds exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, depending on their substituents .
This combination positions the compound as a candidate for targeted receptor interactions, particularly in tyrosine kinase or protease inhibition pathways .
Properties
Molecular Formula |
C14H20N2OS |
|---|---|
Molecular Weight |
264.39g/mol |
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]hexanamide |
InChI |
InChI=1S/C14H20N2OS/c1-3-4-5-9-13(17)16-14(18)15-12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
IPADEWXGBMWBJU-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC(=S)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCCCCC(=O)NC(=S)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Variations
Thiourea derivatives differ in their N- and N'-substituents, which dictate their conformational preferences and reactivity. Key analogues include:
Key Observations :
- Hydrogen Bonding : Analogues with electron-withdrawing groups (e.g., Cl, CN) exhibit stronger intramolecular hydrogen bonds (N–H···S/O), stabilizing the thione form and influencing crystal packing .
- Steric Effects : Bulky substituents like cyclohexyl or trifluoromethyl groups reduce conformational flexibility, affecting receptor binding kinetics .
Key Observations :
- Amino acid–thiourea hybrids demonstrate the importance of hydrophilic moieties for receptor selectivity, a feature absent in the target compound .
Physicochemical Properties
Key Observations :
- The hexanoyl derivative’s solubility profile aligns with its lipophilic nature, contrasting with hydroxyethyl or cyanophenyl analogues .
- Higher molecular weight in chlorobenzoyl derivatives correlates with elevated melting points due to stronger intermolecular forces .
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